2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline
Overview
Description
2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is a chemical compound with the molecular formula C12H12FN3S. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound features a fluorinated ethyl sulfanyl group attached to the pyridazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline typically involves the following steps:
Starting Materials: : The synthesis begins with 6-chloropyridazine-3-amine and 2-fluoroethanethiol.
Reaction Conditions: : The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at room temperature.
Coupling Reaction: : The chloro group on the pyridazine ring is substituted with the 2-fluoroethyl sulfanyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the fluorinated ethyl sulfanyl group.
Substitution: : Nucleophilic substitution reactions can occur at the pyridazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced forms of the fluorinated ethyl sulfanyl group.
Substitution Products: : Various substituted pyridazine derivatives.
Scientific Research Applications
2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The fluorinated ethyl sulfanyl group can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is unique due to its specific structural features, such as the presence of the fluorinated ethyl sulfanyl group. Similar compounds include:
2-(6-ethylsulfanylpyridazin-3-yl)aniline: : Lacks the fluorine atom.
2-(6-methoxyethoxysulfanylpyridazin-3-yl)aniline: : Contains a methoxy group instead of fluorine.
2-(6-phenylsulfanylpyridazin-3-yl)aniline: : Features a phenyl group instead of fluorine.
Properties
IUPAC Name |
2-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3S/c13-7-8-17-12-6-5-11(15-16-12)9-3-1-2-4-10(9)14/h1-6H,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUINBXEMSZOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCCF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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